Liperfluo

Description

Significance of Lipid Peroxidation in Biological Systems and Cellular Homeostasis

Lipids, particularly polyunsaturated fatty acids (PUFAs), are highly susceptible to attack by oxidants, leading to a chain reaction known as lipid peroxidation. mdpi.comnih.govtandfonline.com This process involves the abstraction of a hydrogen atom from a carbon adjacent to a double bond in a PUFA, followed by the addition of oxygen, resulting in the formation of lipid peroxyl radicals and hydroperoxides. mdpi.comnih.gov Lipid peroxidation is considered the most important type of oxidative-radical damage in biological systems due to its interplay with processes like ferroptosis and its role in causing secondary damage to other biomolecules, such as proteins. mdpi.com

Lipid peroxidation can significantly impact cellular homeostasis. As essential components of cell membranes, lipids maintain structural integrity and control cellular function. mdpi.com Excessive oxidation of membrane lipids alters their physical properties and can lead to the covalent modification of proteins and nucleic acids. cornell.edu Under physiological or low lipid peroxidation rates, cells can activate antioxidant defense systems and signaling pathways to promote survival. nih.gov However, overwhelming lipid peroxidation can result in organelle dysfunction and induce cell death. mdpi.com Lipid peroxidation products, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), can act as signaling molecules but also exert cytotoxic effects by inhibiting gene expression and promoting cell death. nih.gov The involvement of lipid peroxidation products is discussed in several diseases, including atherosclerosis, tumor genesis, rheumatism, and reperfusion injury after transplantation. immuchrom.de

Evolution of Fluorescent Probes for Reactive Oxygen Species and Lipid Peroxides

The development of fluorescent probes for monitoring reactive species has advanced significantly, offering sensitive and selective tools for real-time analysis in living systems. acs.orgrsc.orgresearchgate.net Early methods for detecting lipid peroxides included techniques like iodide titration, colorimetric methods, and chemiluminometric methods for determining secondary products like MDA and 4-HNE. dojindo.com However, these methods often lacked the spatial and temporal resolution needed for studying dynamic processes in living cells.

Fluorescence-based systems have emerged as a preferred method due to their high sensitivity, simplicity in data collection, and high spatial resolution in imaging techniques. researchgate.net The development of fluorescent probes has progressed from general indicators of oxidative stress to probes with increasing selectivity for specific ROS and reactive species. rsc.orgresearchgate.net For instance, probes have been developed for hydrogen peroxide, hypochlorous acid, superoxide (B77818), and peroxynitrite. mdpi.comacs.orgrsc.orgresearchgate.net

For lipid peroxidation specifically, probes like BODIPY™ 581/591 C11 have been widely used to detect lipid peroxidation by monitoring a shift in fluorescence emission upon reaction with lipid radicals. researchgate.netdojindo.comnih.gov Another probe, Spy-LHP, a swallow-tailed perylene (B46583) derivative, was developed for live-cell imaging of phospholipid peroxides and showed high selectivity for lipid hydroperoxides. dojindo.comresearchgate.netrsc.org However, Spy-LHP's high hydrophobicity limited its suitability for live-cell imaging. researchgate.netrsc.org

Overview of Liperfluo's Position and Utility in Current Research Paradigms

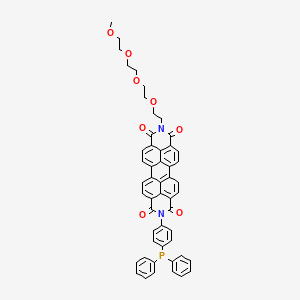

This compound was developed to overcome the limitations of earlier probes like Spy-LHP, particularly its hydrophobicity, making it more suitable for live-cell imaging. researchgate.netrsc.org this compound is a perylene derivative containing oligooxyethylene, which enhances its solubility and dispersibility in aqueous buffers. dojindo.comfishersci.comdojindo.com It is designed for the specific detection of lipid peroxides and is notable for being one of the few, if not the only, fluorescent compounds among ROS probes that can specifically detect lipid peroxides. dojindo.comfishersci.comdojindo.cominterchim.fr

This compound functions by reacting directly with lipid hydroperoxides, leading to a fluorescent product. researchgate.netglpbio.com Its oxidized form is nearly nonfluorescent in aqueous media but emits strong fluorescence in lipophilic environments like cell membranes. dojindo.comfishersci.comdojindo.com This property makes this compound particularly useful for imaging lipid peroxidation within cellular membranes using fluorescence microscopy and flow cytometry in living cells. dojindo.comfishersci.comdojindo.com

This compound's selectivity for lipid peroxides over other reactive oxygen species such as hydrogen peroxide, hydroxyl radical, superoxide, nitric oxide, peroxynitrite, and alkylperoxyl radical is a key advantage. dojindo.comcaymanchem.com This specificity is crucial for accurately assessing lipid peroxidation without interference from other reactive species present in the complex cellular environment. caymanchem.com

The utility of this compound is particularly evident in the burgeoning field of ferroptosis research. dojindo.comfishersci.combohrium.combohrium.com Ferroptosis is a form of regulated cell death characterized by the accumulation of iron-dependent lipid peroxides. mdpi.comdojindo.combohrium.combohrium.com this compound is widely used to monitor lipid peroxidation in ferroptosis, providing a direct measure of intracellular lipid peroxide levels. dojindo.comfishersci.comresearcher.life Studies utilizing this compound have contributed to understanding the mechanisms of ferroptosis induced by various stimuli. dojindo.comresearcher.life For instance, this compound has been used to detect increased lipid ROS in cells treated with ferroptosis inducers like erastin, which inhibits cystine uptake leading to decreased glutathione (B108866) and subsequent lipid peroxide accumulation. dojindo.com It has also been used to demonstrate lipid hydroperoxide formation in cells stimulated with agents like cumene (B47948) hydroperoxide. researchgate.netrsc.org

Compared to other probes like BODIPY™ 581/591 C11, this compound is considered functionally better for indicating lipid peroxidation during ferroptosis because it directly interacts with lipid hydroperoxides. nih.govfrontiersin.org While BODIPY™ 581/591 C11 detects "peroxidase activity" resulting in a fluorescence shift upon oxidation of its non-lipidic chromophore, this compound's reaction is more directly tied to the presence of lipid hydroperoxides themselves. nih.gov However, a limitation of this compound is that it does not discriminate between different types of lipid hydroperoxides, such as PUFA-OOH and phospholipid-OOH. nih.gov Despite this, its high sensitivity and selective detection of lipid hydroperoxides in cells make it a valuable tool for investigating the roles of lipid peroxidation in various cell pathophysiologies. researchgate.netrsc.orgglpbio.com

The excitation and emission wavelengths of oxidized this compound (524 nm and 535 nm, respectively) are in a range that minimizes photo-damage to cells and reduces interference from cellular auto-fluorescence. dojindo.comfishersci.comdojindo.com This characteristic is advantageous for live-cell imaging applications. dojindo.comfishersci.comdojindo.com

Table 1: Properties and Applications of this compound

| Property | Description |

| Chemical Nature | Perylene derivative containing oligooxyethylene. dojindo.comfishersci.comdojindo.com |

| Target Analyte | Lipid peroxides (specifically lipid hydroperoxides). dojindo.comdojindo.cominterchim.frglpbio.comcaymanchem.com |

| Detection Mechanism | Specific oxidation by lipid peroxides leading to intense fluorescence. dojindo.comfishersci.comdojindo.com |

| Selectivity | Highly selective for lipid peroxides over other ROS (H₂O₂, •OH, O₂•⁻, NO, ONOO⁻, ROO•). dojindo.comcaymanchem.com |

| Excitation Wavelength | 524 nm (oxidized form). dojindo.comfishersci.comdojindo.com |

| Emission Wavelength | 535 nm (oxidized form). dojindo.comfishersci.comdojindo.com |

| Fluorescence in Aqueous | Nearly nonfluorescent (oxidized form). dojindo.comfishersci.comdojindo.com |

| Fluorescence in Lipophilic | Strong fluorescence (oxidized form), localizes to cell membranes. dojindo.comfishersci.comdojindo.com |

| Solubility | Improved solubility in organic solvents and dispersibility in aqueous buffer due to tetraethyleneglycol group. researchgate.netrsc.orgfishersci.comdojindo.com |

| Applications | Lipid peroxide imaging in living cells (fluorescence microscopy, confocal microscopy, flow cytometry). researchgate.netrsc.orgdojindo.comfishersci.comdojindo.com |

| Research Areas | Oxidative Stress, Lipid Peroxidation, Ferroptosis. dojindo.comfishersci.comglpbio.comcaymanchem.com |

| Advantages | Selective detection of lipid peroxides, less cellular photo-damage, applicable for live-cell analysis. dojindo.comfishersci.com |

| Limitations | Does not discriminate between different types of lipid hydroperoxides. nih.gov |

Table 2: Comparison of Fluorescent Probes for Lipid Peroxidation

| Probe | Target Analyte | Detection Mechanism | Suitability for Live-Cell Imaging | Selectivity for Lipid Peroxides | Notes |

| BODIPY™ 581/591 C11 | Lipid peroxidation process (reacts with lipid radicals) dojindo.comnih.gov | Fluorescence shift upon oxidation. dojindo.comnih.gov | Widely used. researchgate.net | Less direct than this compound. nih.govfrontiersin.org | Detects "peroxidase activity", may overestimate/inhibit damage. dojindo.comnih.gov |

| Spy-LHP | Lipid hydroperoxides. dojindo.comresearchgate.netrsc.org | Reacts to form fluorescent oxide. researchgate.net | Limited (high hydrophobicity). researchgate.netrsc.org | High. dojindo.comresearchgate.net | Structurally similar to this compound, less soluble. researchgate.netrsc.org |

| This compound | Lipid hydroperoxides. dojindo.comdojindo.cominterchim.frglpbio.comcaymanchem.com | Specific oxidation yielding fluorescence. dojindo.comfishersci.comdojindo.com | Good. dojindo.comfishersci.comdojindo.com | High and specific among ROS probes. dojindo.comfishersci.comdojindo.cominterchim.frcaymanchem.com | Directly detects hydroperoxides, used in ferroptosis research. nih.govdojindo.comfrontiersin.org |

Table 3: Research Findings Utilizing this compound

| Research Context | Key Finding Related to this compound | Citation |

| Ferroptosis Induction by Erastin | This compound detected increased intracellular lipid peroxide accumulation. | dojindo.com |

| Ferroptosis in Saccharomyces cerevisiae | This compound confirmed ferroptosis-like characteristics by detecting lipid peroxidation accumulation. | researcher.life |

| Lipid Peroxidation in SH-SY5Y cells | This compound successfully imaged lipid hydroperoxides stimulated by AAPH or cumene hydroperoxide. | researchgate.netrsc.org |

| Comparison with Spy-LHP | Flow cytometry showed this compound was four times more sensitive in detecting lipid hydroperoxides. | researchgate.netrsc.org |

| Lipid ROS in 5×FAD NSCs cells | Increased fluorescence intensity of oxidized this compound indicated increased lipid ROS. | researchgate.net |

| Phospholipid Peroxidation & Autophagy | This compound demonstrated robust fluorescence indicating lipid hydroperoxide formation, accompanied by decreased autophagy signal in RSL3-treated cells. | researchgate.net |

Properties

Molecular Formula |

C51H41N2O8P |

|---|---|

Molecular Weight |

840.9 g/mol |

IUPAC Name |

7-(4-diphenylphosphanylphenyl)-18-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |

InChI |

InChI=1S/C51H41N2O8P/c1-58-26-27-60-30-31-61-29-28-59-25-24-52-48(54)40-20-16-36-38-18-22-42-47-43(23-19-39(45(38)47)37-17-21-41(49(52)55)46(40)44(36)37)51(57)53(50(42)56)32-12-14-35(15-13-32)62(33-8-4-2-5-9-33)34-10-6-3-7-11-34/h2-23H,24-31H2,1H3 |

InChI Key |

MDGOURRQWXHVBZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C8=CC=C(C=C8)P(C9=CC=CC=C9)C2=CC=CC=C2)C1=O |

Origin of Product |

United States |

Development and Rational Design of Liperfluo

Historical Context of Perylene-Based Fluorescent Probes and Predecessor Compounds (e.g., Spy-LHP)

Perylene (B46583) derivatives, particularly perylenediimides (PDIs), have a long history in chemistry, dating back to their initial applications as textile vat dyes and industrial pigments in the early 20th century. mdpi.com Over time, their exceptional optical and electrochemical properties, including high thermal and photostability and strong fluorescence, led to their exploration in more advanced applications, such as organic electronics and as components in fluorescent sensors. mdpi.comthieme-connect.com

Building upon the foundation of perylene chemistry, researchers developed fluorescent probes for detecting various biological species. Spy-LHP emerged as an important predecessor to Liperfluo. researchgate.netresearchgate.netrsc.org Spy-LHP is characterized as a swallow-tailed perylene derivative incorporating a triphenylphosphine (B44618) moiety. researchgate.netnih.gov It was specifically developed as a fluorescent probe capable of detecting and imaging lipid hydroperoxides in living cells. researchgate.netresearchgate.netrsc.orgnih.gov Studies demonstrated that Spy-LHP reacted rapidly and quantitatively with lipid hydroperoxides, yielding a corresponding oxidized product, Spy-LHPOx, which exhibited intense fluorescence. researchgate.netnih.gov Furthermore, Spy-LHP showed high selectivity for lipid hydroperoxides when tested against other reactive oxygen species (ROS), including hydrogen peroxide, hydroxyl radical, superoxide (B77818) anion, nitric oxide, peroxynitrite, and alkylperoxyl radical, which caused no significant increase in fluorescence intensity. researchgate.netnih.gov

Design Principles Incorporating Specificity for Lipid Hydroperoxides

The design of this compound was guided by the need for a fluorescent probe with enhanced capabilities for detecting lipid hydroperoxides specifically. This compound is a perylene derivative engineered for this purpose. dojindo.com A key principle in its design is the incorporation of a reactive site that interacts specifically with lipid hydroperoxides. This specificity is primarily mediated by a triphenylphosphine moiety integrated into the probe's structure. researchgate.netnih.gov

The reaction between this compound and lipid hydroperoxides is a specific oxidation process. dojindo.com The fluorogenic response of this compound arises from the reduction of lipid hydroperoxides by the triphenylphosphine group. nih.gov This mechanism is analogous to the enzymatic activity of glutathione (B108866) peroxidase 4 (GPX4), an enzyme involved in the detoxification of lipid hydroperoxides. nih.gov This targeted reactivity allows this compound to specifically detect hydroperoxyl-lipids. nih.gov The probe exhibits intense fluorescence upon undergoing this lipid peroxide-specific oxidation. dojindo.com Importantly, this compound has demonstrated selectivity for lipid peroxides over other common reactive oxygen species. dojindo.comcaymanchem.com

Structural Modifications for Enhanced Biological Utility and Solubility in Aqueous Environments

While Spy-LHP showed promise with its sensitivity and selectivity for lipid hydroperoxides, its utility for live-cell imaging was limited by its high hydrophobicity. researchgate.netrsc.org This characteristic made it challenging to use effectively in aqueous biological environments.

To address this limitation and enhance the biological utility of the probe, structural modifications were introduced in the design of this compound. This compound is structurally similar to Spy-LHP but incorporates specific features to improve its solubility and dispersibility in aqueous buffers. researchgate.netrsc.orgdojindo.com A key modification is the attachment of a tetraethyleneglycol group, which is an oligooxyethylene chain, to one end of the diisoquinoline ring system of the perylene core. dojindo.comnih.govfishersci.com This hydrophilic chain significantly enhances the probe's solubility and dispersibility in water. dojindo.comfishersci.com

The modified structure of this compound, while improving solubility, maintains the probe's ability to interact with lipid hydroperoxides, particularly in lipophilic environments like cell membranes. The oxidized form of this compound is reported to be nearly nonfluorescent in aqueous media but emits strong fluorescence in lipophilic sites such as cellular membranes. dojindo.comfishersci.com This property is advantageous for imaging lipid peroxides localized within cell membranes using fluorescence microscopy and flow cytometry. dojindo.comfishersci.com Comparative studies have indicated that this compound offers improved sensitivity in detecting lipid hydroperoxides in cells compared to Spy-LHP, being reported as four times more sensitive in flow cytometric analysis. researchgate.netrsc.org The reaction between this compound and lipid hydroperoxides is considered stoichiometric, which can be beneficial for quantitative assessment. researchgate.net

Molecular Mechanisms of Liperfluo Interaction with Lipid Peroxides

Chemical Basis of Fluorescence Activation by Lipid Peroxide Oxidation

Liperfluo exhibits intense fluorescence upon specific oxidation by lipid peroxides. dojindo.comnih.gov In its unoxidized form, this compound is nearly nonfluorescent in aqueous media. dojindo.comfishersci.com However, when it reacts with lipid peroxides, it undergoes oxidation and becomes strongly fluorescent, particularly in lipophilic environments such as cell membranes. dojindo.comfishersci.com This "off-on" fluorescence mechanism allows for the sensitive detection and imaging of lipid peroxidation within living cells. dojindo.comfishersci.comresearchgate.net The oxidized form of this compound has excitation and emission wavelengths of 524 nm and 535 nm, respectively, which helps to minimize photo-damage and auto-fluorescence from biological samples. dojindo.comfishersci.com

Specificity Profile of this compound for Lipid Hydroperoxides versus Other Reactive Oxygen Species

A key characteristic of this compound is its high specificity for lipid peroxides, particularly lipid hydroperoxides (L-OOH). dojindo.comnih.govnih.govcaymanchem.com Unlike some other fluorescent probes that may react with a broader range of reactive oxygen species (ROS) or lipid radicals, this compound is designed to specifically target and react with the hydroperoxy group within peroxidized lipids. dojindo.comnih.govnih.govdojindo.com

Studies have demonstrated that this compound is selective for lipid peroxides over other common ROS, including hydrogen peroxide, hydroxyl radical, superoxide (B77818), nitric oxide, peroxynitrite, and alkylperoxyl radical. caymanchem.comresearchgate.net This high specificity is crucial for accurately monitoring lipid peroxidation without interference from other oxidative species. dojindo.comnih.gov

While some probes like C11-BODIPY react with peroxyl radicals, this compound interacts directly with (phospho)lipid hydroperoxides. nih.gov This distinction makes this compound a more reliable probe for directly reporting the intracellular accumulation of lipid hydroperoxides. nih.govnih.gov

Research findings highlight the specificity of this compound:

It reacts rapidly and quantitatively with lipid hydroperoxides. researchgate.net

Addition of other ROS like hydrogen peroxide, hydroxyl radical, superoxide anion, nitric oxide, peroxynitrite, and alkylperoxyl radical does not cause a significant increase in fluorescence intensity. researchgate.net

Its reaction with hydrogen peroxide is very slow compared to its reaction with lipid hydroperoxides. researchgate.net

This specificity allows this compound to be a valuable tool for distinguishing lipid hydroperoxide accumulation from the presence of other ROS in various cellular processes. dojindo.comnih.gov

Here is a summary of this compound's specificity profile based on research findings:

| Reactive Species | Reactivity with this compound |

| Lipid Hydroperoxides (L-OOH) | High (Specific Oxidation) dojindo.comnih.govnih.govcaymanchem.com |

| Hydrogen Peroxide | Very Slow/No Significant Increase caymanchem.comresearchgate.net |

| Hydroxyl Radical | No Significant Increase caymanchem.comresearchgate.net |

| Superoxide Anion | No Significant Increase caymanchem.comresearchgate.net |

| Nitric Oxide | No Significant Increase caymanchem.comresearchgate.net |

| Peroxynitrite | No Significant Increase caymanchem.comresearchgate.net |

| Alkylperoxyl Radical | No Significant Increase caymanchem.comresearchgate.net |

| Lipid Radicals | Does not directly react dojindo.com |

Mechanistic Pathways of this compound Reaction with Peroxidized Lipids

The precise mechanistic pathway of this compound's reaction with peroxidized lipids involves the oxidation of the probe by the hydroperoxy group of the lipid. This compound, a phosphine-based probe, is thought to react with lipid hydroperoxides (L-OOH) through a reduction-oxidation (redox) reaction. researchgate.netnih.gov In this reaction, this compound reduces the lipid hydroperoxide to a lipid alcohol, similar to the enzymatic activity of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme involved in the detoxification of lipid hydroperoxides in cells. nih.govnih.govnih.gov

The proposed reaction mechanism involves the phosphine (B1218219) moiety of this compound. Phosphines are known to react with peroxides, undergoing oxidation to form phosphine oxides. In the case of this compound, this oxidation is coupled with the reduction of the lipid hydroperoxide. This reaction leads to a change in the electronic structure of the this compound molecule, resulting in the activation of its fluorescence. researchgate.netnih.gov

The reaction can be broadly represented as: this compound (non-fluorescent) + L-OOH (Lipid Hydroperoxide) -> this compound-Oxide (fluorescent) + L-OH (Lipid Alcohol)

This chemical transformation is the basis for the observed increase in fluorescence intensity when this compound encounters lipid peroxides in cellular environments. researchgate.netnih.gov The efficiency of this reaction allows this compound to reliably report on the presence and accumulation of lipid hydroperoxides, which are critical mediators in processes like ferroptosis. dojindo.comnih.govdojindo.com

Recent research has also investigated the oxidation kinetics of this compound in membrane environments, revealing that unlike some other probes, the membrane composition does not significantly impact this compound's oxidation kinetics initiated by lipoxygenase. acs.org This suggests a relatively consistent reaction mechanism regardless of the specific lipid environment. acs.org

Here is a simplified representation of the reaction:

| Reactant | Product | Fluorescence Change |

| This compound | This compound-Oxide | Non-fluorescent -> Fluorescent dojindo.comfishersci.com |

| Lipid Hydroperoxide | Lipid Alcohol | - |

Methodological Applications of Liperfluo in Cellular and Subcellular Studies

Protocol Optimization for Liperfluo Staining in Various Cell Culture Models (e.g., SH-SY5Y cells, MEFs, RAW 264.7 macrophages)

This compound staining protocols generally involve incubating cells with a working solution of the probe. The optimal concentration of this compound and incubation time can vary depending on the specific experimental conditions and cell type. folibio.com.twdojindo.comcaymanchem.comdojindo.com this compound has been successfully used in various cell lines, including adherent cells like SH-SY5Y and HeLa cells, and suspended cells like HL-60 cells. dojindo.comcaymanchem.comdojindo.cn It has also been applied to MEFs (Mouse Embryonic Fibroblasts) and RAW 264.7 macrophages. researchgate.netnih.govsci-hub.seteknovas.comnih.govdojindo.comresearchgate.net

Parameters for Optimal Incubation Conditions

A general protocol involves seeding cells, washing them with serum-free medium, adding the this compound working solution, and incubating at 37°C for a specific duration. folibio.com.twdojindo.comcaymanchem.comdojindo.com Incubation times of 15 to 30 minutes at 37°C are commonly reported. dojindo.comfolibio.com.twdojindo.comcaymanchem.comdojindo.comdojindo.cnnih.gov For example, in SH-SY5Y cells, an incubation of 15 minutes with 20 µM this compound has been used. dojindo.com Another protocol for SH-SY5Y cells suggests 30 minutes with 1 µM this compound. dojindo.com HeLa cells and BEAS-2b cells have been stained with 1 µM this compound for 30 minutes at 37°C. dojindo.comnih.govcaymanchem.com MEFs have been incubated with this compound for an hour at 37°C. researchgate.netnih.gov It is recommended to optimize the final concentration of this compound for specific experimental conditions. dojindo.comcaymanchem.comdojindo.com The this compound working solution is typically prepared by diluting a 1 mM DMSO stock solution with serum-free culture medium for microscopy or added directly to cell suspension for flow cytometry. folibio.com.twcaymanchem.comdojindo.com The DMSO concentration in the final working solution should generally be 1% or lower. interchim.fr Protecting the this compound solutions from light is crucial, and prepared DMSO stock solutions should be used within one day. dojindo.cominterchim.frcaymanchem.comdojindo.com

Table 1: Examples of this compound Staining Conditions in Different Cell Lines

| Cell Line | This compound Concentration | Incubation Time | Temperature | Reference |

| SH-SY5Y | 20 µM | 15 min | 37°C | dojindo.com |

| SH-SY5Y | 1 µM | 30 min | 37°C | dojindo.com |

| HeLa | 1 µM | 30 min | 37°C | dojindo.comcaymanchem.comdojindo.com |

| BEAS-2b | 1 µM | 30 min | 37°C | 8 |

| MEFs | Not specified | 1 hour | 37°C | researchgate.netnih.gov |

| AECII | 1 µM | 30 min | 37°C | 23 |

Considerations for Live-Cell Imaging and Minimizing Photodamage

This compound is suitable for live-cell imaging of lipid peroxides. dojindo.comfolibio.com.twdojindo.comfishersci.com The excitation and emission wavelengths of oxidized this compound (524 nm and 535 nm) are in a range that minimizes photo-damage to the cells and reduces autofluorescence. dojindo.comdojindo.comfishersci.cominterchim.fr When performing live-cell imaging, it is important to minimize light exposure during incubation and observation by covering samples with aluminum foil. dojindo.cominterchim.fr If fluorescence is weak, adjusting microscope settings like increasing excitation light strength or exposure time is recommended rather than increasing reaction time, which can increase background. dojindo.com

Advanced Fluorescence Microscopy for Intracellular Lipid Peroxidation Imaging

Fluorescence microscopy, including confocal laser scanning microscopy, is widely used to visualize intracellular lipid peroxidation using this compound. dojindo.comfolibio.com.twdojindo.comnih.govdojindo.comresearchgate.netnih.govsci-hub.seteknovas.comrsc.orgresearchgate.net this compound's ability to accumulate and fluoresce in lipophilic areas like cell membranes allows for clear imaging of lipid peroxide distribution. dojindo.comdojindo.comfishersci.cominterchim.fr

Confocal Laser Scanning Microscopy for High-Resolution Analysis

Confocal microscopy provides high-resolution imaging of lipid peroxidation within cells stained with this compound. dojindo.comfolibio.com.twnih.govresearchgate.netrsc.orgresearchgate.net This technique allows for optical sectioning, enabling detailed visualization of lipid peroxide localization within specific cellular compartments or membranes. Studies have utilized confocal microscopy to observe this compound fluorescence in various cell types, including SH-SY5Y, HeLa, BEAS-2b, and MEFs, often after inducing lipid peroxidation with agents like t-BHP, cumene (B47948) hydroperoxide, or erastin. dojindo.comnih.govcaymanchem.comresearchgate.netsci-hub.sersc.org Excitation at 488 nm and emission collection between 500-550 nm are common settings for observing this compound fluorescence with confocal microscopy. nih.govcaymanchem.comdojindo.cn

Spatiotemporal Dynamics of Lipid Peroxidation in Live Cells

This compound can be used to study the spatiotemporal dynamics of lipid peroxidation in live cells. dojindo.comteknovas.comnih.gov By capturing images over time, researchers can monitor the progression and localization of lipid peroxidation in response to various stimuli or treatments. This is particularly relevant in studying dynamic processes like ferroptosis, where lipid peroxide accumulation is a key event. dojindo.comfishersci.comnih.govnih.gov Live-cell imaging with this compound allows for the visualization of how lipid peroxidation spreads or changes within the cell over time. dojindo.comnih.govnih.gov

Quantitative Assessment of Lipid Peroxidation by Flow Cytometry

Protocols for flow cytometry typically involve staining cells in suspension after detachment (for adherent cells) or directly for suspension cells, followed by analysis. dojindo.comdojindo.comcaymanchem.comdojindo.comdojindo.cn Cells stained with this compound can be analyzed using flow cytometers with excitation at 488 nm and emission detection in the 500-550 nm range. caymanchem.com Flow cytometry with this compound has been used to quantify lipid hydroperoxides in various cell types, including SH-SY5Y and HL-60 cells, and has been shown to be sensitive for detecting changes in lipid peroxidation induced by different agents. dojindo.comdojindo.cnresearchgate.netsci-hub.seresearchgate.net Studies have used flow cytometry to measure the percentage of this compound-positive cells and the mean fluorescence intensity (MFI) as indicators of lipid peroxidation levels. nih.govnih.gov this compound has been reported to be more sensitive in detecting lipid hydroperoxides by flow cytometry compared to other probes like Spy-LHP. researchgate.netrsc.org

Table 2: Applications of this compound in Different Cell Types and Methods

| Cell Type | Application | Method | Reference |

| SH-SY5Y | Imaging and quantification of lipid peroxidation | Microscopy, Flow Cytometry | dojindo.comdojindo.cnresearchgate.netrsc.orgresearchgate.netnih.gov |

| MEFs | Staining and imaging of lipid peroxide | Fluorescence Microscopy, Confocal Microscopy, Flow Cytometry | researchgate.netnih.govsci-hub.seresearchgate.netchinesechemsoc.org |

| RAW 264.7 macrophages | Staining and imaging of lipid peroxidation | Fluorescence Microscopy, Flow Cytometry | teknovas.comnih.govdojindo.comresearchgate.net |

| HeLa | Detection of lipid peroxide | Confocal Microscopy, Flow Cytometry | dojindo.comcaymanchem.comdojindo.com |

| BEAS-2b | Examination of lipid peroxidation | Confocal Microscopy | 8 |

| HL-60 | Detection of lipid hydroperoxides | Flow Cytometry | dojindo.cnsci-hub.se |

| 16-HBE | Measurement of lipid peroxidation in plasma membrane | Fluorescent sensor | 3 |

| A549 | Monitoring lipid peroxidation in ferroptosis research | Microscopy, Flow Cytometry | dojindo.comcaymanchem.comdojindo.cn |

| AECII | Assay of lipid peroxidation | Microscopy | 23 |

Sensitivity and Resolution in Detecting Lipid Hydroperoxide Levels

This compound has demonstrated high sensitivity in detecting lipid hydroperoxides within cells. researchgate.netrsc.org Studies have shown that this compound can effectively image lipid hydroperoxides in various cell lines, such as SH-SY5Y cells, where lipid peroxidation was induced by agents like cumene hydroperoxide or 2,2′-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (B599025) (AIPH). dojindo.comresearchgate.netrsc.org

Compared to other probes like Spy-LHP, this compound has shown superior sensitivity in detecting lipid hydroperoxides via flow cytometry, being reported as four times more sensitive. researchgate.netrsc.org This enhanced sensitivity allows for the detection of subtle changes in lipid hydroperoxide levels, which is critical for understanding the dynamics of lipid peroxidation in various cellular processes and pathologies.

While the search results highlight this compound's sensitivity, detailed quantitative data on its resolution limit in detecting lipid hydroperoxides at a molecular level is not explicitly provided in the snippets. However, its successful application in fluorescence microscopy, including confocal laser scanning microscopy, implies a sufficient resolution for visualizing lipid peroxidation at the cellular and potentially subcellular levels. researchgate.netrsc.org

Integration with Multi-Parameter Cellular Analysis by Flow Cytometry

This compound is readily applicable for flow cytometric analysis of lipid hydroperoxides in live cells. dojindo.comdojindo.comfishersci.comdojindo.comresearchgate.net This integration with flow cytometry allows for the quantitative assessment of lipid peroxidation within heterogeneous cell populations and enables multi-parameter analysis by combining this compound staining with other fluorescent probes or antibodies.

Protocols for using this compound in flow cytometry typically involve incubating cells with a working solution of this compound, followed by washing and analysis. dojindo.comdojindo.comdojindo.com The fluorescence intensity of oxidized this compound can be measured, providing a quantitative readout of the lipid hydroperoxide levels in individual cells. mdpi.com This allows researchers to correlate lipid peroxidation with other cellular parameters such as cell viability, cell surface markers, or intracellular protein expression by using appropriate co-staining strategies. biorxiv.org

Studies have successfully utilized this compound in flow cytometry to assess lipid peroxidation in various cell types and experimental conditions. mdpi.combiorxiv.orgnih.gov For instance, this compound fluorescence has been measured by flow cytometry to evaluate lipid peroxidation in HeLa cells treated with cold atmospheric pressure plasma irradiation and electroporation. mdpi.com It has also been used to quantify lipid peroxidation in immune cells like neutrophils, monocytes, T cells, and B cells in the context of ferroptosis research. biorxiv.org The ability to combine this compound staining with immunophenotyping markers in flow cytometry allows for the specific analysis of lipid peroxidation within defined cell populations. biorxiv.org

The integration of this compound with flow cytometry provides a powerful platform for high-throughput and quantitative analysis of lipid peroxidation at the single-cell level, enabling researchers to investigate the role of lipid peroxidation in complex biological systems and processes.

Elucidating Subcellular Localization of this compound-Detected Peroxidation

This compound's ability to emit strong fluorescence in lipophilic sites, such as cell membranes, is instrumental in investigating the subcellular localization of lipid peroxidation. dojindo.comdojindo.comfishersci.comdojindo.com By utilizing fluorescence microscopy, including confocal microscopy, researchers can visualize where lipid hydroperoxides accumulate within the cell based on the this compound fluorescence signal. dojindo.comdojindo.comresearchgate.netrsc.org

Studies have employed this compound imaging to demonstrate the presence of lipid hydroperoxides in cellular membranes. dojindo.comdojindo.comresearchgate.net Furthermore, research into ferroptosis, a type of regulated cell death characterized by iron-dependent lipid peroxidation, has utilized this compound to explore the intracellular sites of lipid hydroperoxide accumulation. dojindo.comfishersci.comfrontiersin.orgnih.gov One study indicated that accumulation of this compound-reactive lipid hydroperoxides occurred extra-mitochondrially, predominantly in the endoplasmic reticulum (ER) compartment. nih.gov This suggests that this compound can provide insights into the specific organelles or cellular structures where lipid peroxidation is taking place.

While this compound is valuable for visualizing lipid peroxidation in lipophilic environments, some limitations in specifically targeting and resolving lipid peroxidation within certain organelles like mitochondria have been noted with earlier methods. nih.gov However, its general property of localizing to lipophilic areas allows for the differential visualization of lipid peroxidation in various cellular membrane systems.

The application of this compound in conjunction with organelle-specific markers and advanced microscopy techniques can further enhance the resolution and specificity of determining the precise subcellular localization of lipid peroxidation events.

Compound Information

| Compound Name | PubChem CID |

| This compound | 1448846-35-2 |

Data Table Example (Illustrative - based on search result descriptions, not raw data)

| Cell Type | Treatment | This compound Median Fluorescence Intensity (Arbitrary Units) | Notes |

| SH-SY5Y | Control | Low | Basal lipid hydroperoxide levels |

| SH-SY5Y | Cumene Hydroperoxide | High | Increased lipid peroxidation |

| HeLa | Control (Ar gas flow) | Baseline | Control treatment |

| HeLa | Ar-APPJ + PEF | Increased | Enhanced lipid peroxidation |

| Mouse Neutrophils | Vehicle (DMSO) | Low | Control treatment |

| Mouse Neutrophils | ML210 | High | Induced lipid peroxidation (ferroptosis inducer) |

Liperfluo in the Investigation of Ferroptosis Mechanisms

Lipid Peroxidation as a Central Hallmark and Executioner of Ferroptosis

Lipid peroxidation is considered a central hallmark and executioner of ferroptosis. nih.govchemicalbook.comdojindo.com This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) incorporated into cell membranes. nih.govdojindo.com The oxidation of PUFAs by reactive oxygen species (ROS) leads to the formation of lipid hydroperoxides. nih.govdojindo.com When the capacity of cellular antioxidant defense systems is overwhelmed, the excessive accumulation of these lipid peroxides compromises membrane integrity, ultimately leading to cell death. nih.gov Iron plays a critical role in driving lipid peroxidation through mechanisms such as the Fenton reaction and as a cofactor for lipoxygenase enzymes. nih.govchemicalbook.comdojindo.comglpbio.com

Role of Liperfluo in Distinguishing and Quantifying Lipid Hydroperoxides in Ferroptotic Cell Death

This compound is a fluorescent probe specifically designed for the detection and quantification of lipid peroxides in living cells. It is a perylene (B46583) derivative that emits intense fluorescence upon specific oxidation by lipid peroxides. Unlike some other fluorescent probes like C11-BODIPY, this compound is reported to interact directly with (phosphate) lipid hydroperoxides, offering higher specificity in indicating lipid peroxidation during ferroptosis.

This compound functions by converting lipid hydroperoxides into their corresponding lipid alcohols, a reaction that facilitates the imaging of these oxidized lipids within cellular membranes. The probe's oxidized form is nearly nonfluorescent in aqueous media but becomes strongly fluorescent in lipophilic environments like cell membranes. This property makes this compound particularly useful for lipid peroxide imaging using fluorescence microscopy and for quantitative analysis by flow cytometry in living cells.

Studies have utilized this compound to monitor lipid peroxidation in various ferroptosis models. For instance, this compound has been used to detect lipid peroxide accumulation induced by erastin, a known ferroptosis inducer that inhibits the cystine transporter System xc-. Stronger fluorescent signals from this compound have been observed in cells undergoing ferroptosis compared to control cells. Furthermore, this compound has been employed to demonstrate the alleviation of intracellular lipid peroxidation by protective compounds in in vitro models of subarachnoid hemorrhage, with this effect being reversed by GPX4 knockdown, highlighting the probe's utility in assessing the impact of interventions on lipid peroxidation in the context of ferroptosis.

The specificity of this compound for lipid peroxides over other reactive oxygen species like hydrogen peroxide, hydroxyl radical, superoxide (B77818), nitric oxide, peroxynitrite, alkylperoxyl radical, and cumene (B47948) hydroperoxide makes it a valuable tool for researchers focusing specifically on lipid oxidative damage in ferroptosis.

Here is a summary of how this compound is used to detect lipid peroxidation in ferroptosis research:

| Detection Method | Application in Ferroptosis Research | Key Finding (Example) | Source |

| Fluorescence Microscopy | Imaging intracellular lipid peroxides in living cells. | Stronger this compound signal observed in erastin-induced ferroptosis. | |

| Flow Cytometry | Quantifying lipid peroxide levels in cell populations. | Used to analyze lipid peroxidation in ferroptotic cells. | |

| Live Cell Imaging | Monitoring the temporal accumulation of lipid hydroperoxides. | Robust and time-dependent this compound response observed preceding ferroptotic death. | |

| Assessment of Interventions | Evaluating the effect of compounds or genetic modifications on lipid peroxidation. | OA alleviated lipid peroxidation detected by this compound, reversed by GPX4 knockdown. |

Interplay of this compound-Detected Peroxidation with Key Ferroptosis Regulators

The lipid peroxidation detected by this compound is intricately linked to the activity of several key regulators of ferroptosis. These regulators form complex pathways that control the balance between lipid peroxide generation and detoxification.

Glutathione (B108866) Peroxidase 4 (GPX4) Activity and Lipid Peroxide Reduction

Glutathione peroxidase 4 (GPX4) is a central enzyme in the defense against ferroptosis. nih.gov It is a phospholipid hydroperoxidase that specifically catalyzes the reduction of a wide range of lipid hydroperoxides, including those incorporated into cellular membranes, to less toxic lipid alcohols, using glutathione (GSH) as a cofactor. nih.gov This activity is crucial in preventing the accumulation of toxic lipid peroxides that drive ferroptosis. nih.gov

Inhibition or depletion of GPX4 leads to a significant increase in lipid peroxidation and subsequent ferroptotic cell death. nih.gov this compound has been used in studies to demonstrate the accumulation of lipid hydroperoxides when GPX4 activity is compromised. For example, a robust this compound fluorescent response was observed in cells with GPX4 deficiency, indicating the accumulation of lipid hydroperoxides that preceded ferroptotic death. This highlights this compound's utility in directly visualizing the consequence of impaired GPX4 function on cellular lipid peroxide levels.

System xc- Inhibition and Downstream Effects on Glutathione Homeostasis

The System xc- antiporter is a cystine/glutamate exchanger on the cell membrane that plays a critical role in maintaining intracellular glutathione levels. nih.gov It transports extracellular cystine into the cell in exchange for intracellular glutamate. Intracellular cystine is then reduced to cysteine, a rate-limiting precursor for GSH synthesis.

Inhibition of System xc-, for example, by compounds like erastin, blocks cystine uptake, leading to depletion of intracellular GSH. Since GSH is an essential cofactor for GPX4 activity, GSH depletion impairs GPX4's ability to reduce lipid peroxides, resulting in their accumulation and the induction of ferroptosis. nih.gov this compound can be used to monitor the increase in lipid peroxidation that occurs downstream of System xc- inhibition and the resulting GSH depletion. This demonstrates the connection between impaired cystine uptake, compromised antioxidant capacity, and the key ferroptotic event of lipid peroxidation.

Iron Metabolism and Iron-Dependent Reactive Oxygen Species Generation

Iron is a critical factor in ferroptosis, contributing to lipid peroxidation through several mechanisms. nih.govchemicalbook.comdojindo.comglpbio.com Excessive intracellular iron, particularly ferrous iron (Fe2+), can participate in the Fenton reaction, generating highly reactive hydroxyl radicals that initiate lipid peroxidation. nih.govglpbio.com Iron also serves as a cofactor for lipoxygenase enzymes, which are involved in the enzymatic oxidation of PUFAs. nih.govdojindo.com

Dysregulation of iron metabolism, including increased iron uptake, impaired storage (e.g., ferritinophagy), or decreased iron efflux, can lead to an accumulation of the labile iron pool, enhancing sensitivity to ferroptosis. chemicalbook.comglpbio.com The iron-dependent generation of ROS and subsequent lipid peroxidation can be assessed using probes like this compound. Studies have shown that interventions affecting iron levels or iron-related proteins can influence lipid peroxidation detected by this compound, underscoring the interplay between iron metabolism and lipid oxidation in ferroptosis.

Lipoxygenase Involvement in Polyunsaturated Fatty Acid Oxidation

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of PUFAs, producing lipid hydroperoxides. nih.govdojindo.com These enzymes, particularly isoforms like ALOX5, ALOX12, and ALOX15, are implicated in driving lipid peroxidation during ferroptosis. dojindo.com While the precise role of LOXs in initiating versus propagating lipid peroxidation in ferroptosis is still under investigation, their enzymatic activity contributes to the pool of lipid hydroperoxides.

Assessing Ferroptosis Susceptibility and Resistance in Preclinical Models

Ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, plays a significant role in various pathological processes, including cancer and neurodegeneration. Assessing the susceptibility and resistance of cells and tissues to ferroptosis is crucial for understanding disease mechanisms and developing therapeutic strategies. Lipid peroxidation is a key hallmark of ferroptosis, and fluorescent probes like this compound are valuable tools for its detection and quantification. caymanchem.comcolumbia.edunih.govfrontiersin.org

This compound is a fluorescent probe designed for the specific detection of lipid peroxides. Upon reaction with lipid peroxides, this compound undergoes oxidation, resulting in fluorescence emission typically in the 500-550 nm range when excited at 488 nm. caymanchem.comcolumbia.edunih.gov This property makes it suitable for monitoring changes in lipid peroxidation levels, which directly correlate with ferroptotic activity. caymanchem.comcolumbia.edunih.govfrontiersin.org

In the context of assessing ferroptosis susceptibility and resistance, measuring lipid peroxidation using this compound in cellular models has provided valuable insights. For instance, studies have utilized this compound live cell fluorescence imaging and flow cytometry to quantify intracellular lipid peroxide levels under various conditions of ferroptosis induction or inhibition. caymanchem.comnih.gov Changes in this compound fluorescence intensity can indicate the degree of lipid peroxidation occurring, thereby reflecting the sensitivity or resistance of cells to ferroptosis-inducing agents. caymanchem.com For example, increased this compound fluorescence has been observed upon treatment with ferroptosis inducers, while this increase can be attenuated by ferroptosis inhibitors or protective compounds, demonstrating a link between this compound signal and ferroptosis execution. caymanchem.com

Preclinical studies often involve the investigation of ferroptosis in animal models to understand its role in complex biological systems and evaluate potential therapies. Assessing ferroptosis in these models can involve various methods, including the detection of lipid peroxidation end products like 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA) in tissue sections using techniques like immunohistochemistry. While this compound is a widely used indicator of lipid peroxidation in live cell imaging, its application in fixed tumor tissue sections presents challenges.

Liperfluo in Broader Oxidative Stress and Regulated Cell Death Research

Detection of Lipid Peroxidation in Other Regulated Cell Death Pathways (e.g., Pyroptosis)

While extensively utilized in ferroptosis research as a direct indicator of lipid hydroperoxide accumulation, Liperfluo's application extends to the investigation of lipid peroxidation in other forms of regulated cell death. dojindo.comfrontiersin.org For instance, studies exploring gasdermin D-mediated pyroptosis have employed this compound to assess the levels of lipid peroxidation. Research in human bronchial epithelial cells exposed to cigarette smoke extract demonstrated an increase in this compound fluorescence intensity in a dose-dependent manner, indicating elevated lipid peroxidation contributing to pyroptosis in this context. nih.gov These findings suggest that lipid peroxidation is not solely a hallmark of ferroptosis but can also play a role in the execution of other regulated cell death pathways like pyroptosis, and this compound serves as a suitable tool for detecting this oxidative event in such processes. nih.gov

Characterization of Oxidative Stress Responses in Diverse Biological Systems (Excluding Human Clinical Applications)

This compound is a valuable tool for characterizing oxidative stress responses across various biological systems beyond the scope of human clinical applications. Its ability to specifically detect lipid peroxides allows researchers to monitor a key component of oxidative damage in different cellular and potentially in vivo models. Studies have utilized this compound to assess lipid peroxidation in cultured cells, such as mouse embryonic fibroblasts (MEFs) and H9c2 cardiomyocytes, to understand the oxidative stress induced by various stimuli. nih.govresearchgate.net For example, this compound staining revealed increased mitochondrial lipid peroxidation in H9c2 cardiomyocytes treated with RSL3, a known ferroptosis inducer. researchgate.net This highlights the probe's utility in investigating oxidative stress within specific cellular compartments like mitochondria. The application of this compound in MEFs has also been instrumental in examining the effects of oxidative stress in the context of regulated cell death propagation between cells. nih.gov These examples underscore this compound's versatility in characterizing oxidative stress in diverse biological settings, contributing to a deeper understanding of the mechanisms underlying cellular responses to oxidative insults.

Comparative Analysis with Alternative Lipid Peroxidation Detection Methodologies

Critical Assessment of Liperfluo's Advantages and Limitations Compared to C11-BODIPY

Both this compound and C11-BODIPY (BODIPY™ 581/591 C11) are widely used lipid-soluble fluorescent probes for monitoring lipid peroxidation in cell cultures via microscopy, plate readers, or flow cytometry. springernature.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov However, they differ in their mechanisms of action and specificity.

C11-BODIPY is an oxidation-sensitive probe that integrates into cell membranes. springernature.comsigmaaldrich.com In its reduced state, it emits red fluorescence. Upon reaction with reactive oxygen species (ROS) and lipid radicals formed during lipid peroxidation, its fluorescence shifts to green. dojindo.comreddit.com This change in emission wavelength indicates the occurrence of lipid peroxidation within the membrane environment. dojindo.comreddit.com

In contrast, this compound is designed to directly react with lipid hydroperoxides, which are primary products of lipid peroxidation. frontiersin.orgdojindo.comcaymanchem.comnih.gov Upon oxidation by lipid peroxides, the non-fluorescent this compound is converted into a fluorescent product (this compound-OX). dojindo.comresearchgate.net This direct interaction with lipid hydroperoxides is considered a functional advantage of this compound over C11-BODIPY in indicating lipid peroxidation during processes like ferroptosis. frontiersin.org this compound is reported to be selective for lipid peroxides over other reactive oxygen and nitrogen species such as hydrogen peroxide, hydroxyl radical, superoxide (B77818), nitric oxide, peroxynitrite, alkylperoxyl radical, and cumene (B47948) hydroperoxide. caymanchem.com

This compound was developed to overcome limitations of earlier probes like Spy-LHP, particularly its high hydrophobicity, which made it unsuitable for live-cell imaging. researchgate.net this compound is structurally similar to Spy-LHP but is more soluble in various organic solvents like ethanol (B145695) and dimethylsulfoxide due to the inclusion of a tetraethyleneglycol group, which also aids its dispersibility in aqueous buffers. dojindo.comresearchgate.net Its oxidized form emits strong fluorescence in lipophilic sites like cell membranes, making it suitable for imaging via fluorescence microscopy and flow cytometry in living cells. dojindo.comfishersci.com Studies have shown this compound to be more sensitive in detecting lipid hydroperoxides compared to Spy-LHP in flow cytometric analysis. researchgate.net

However, C11-BODIPY is often highlighted for its high sensitivity in reacting with lipid radicals, enabling detection with a plate reader, which can be difficult with this compound. dojindo.com This makes C11-BODIPY a potentially better reagent for fluorescence quantification and screening applications where high sensitivity and throughput are required. dojindo.com

Both probes have been used to monitor lipid peroxidation in various contexts, including ferroptosis research. nih.govdojindo.comdojindo.comasm.orgresearchgate.net Research has shown high correlations between cell viability or infectivity and lipid peroxidation evaluated by both C11-BODIPY and this compound in certain experimental settings. asm.org

A comparative summary of the two probes is presented in the table below:

| Feature | This compound | C11-BODIPY (BODIPY™ 581/591 C11) |

| Target | Lipid hydroperoxides (direct reaction) frontiersin.orgdojindo.comcaymanchem.comnih.gov | Lipid radicals (indirect reaction) dojindo.comnih.gov |

| Mechanism | Oxidation of non-fluorescent probe to fluorescent product dojindo.comresearchgate.net | Fluorescence shift from red to green upon oxidation dojindo.comreddit.com |

| Specificity | Selective for lipid peroxides caymanchem.com | Sensitive to lipid radicals and general ROS dojindo.comreddit.com |

| Solubility | Improved solubility for live-cell imaging dojindo.comresearchgate.net | Lipid-soluble, integrates into membranes springernature.comsigmaaldrich.com |

| Detection Methods | Fluorescence microscopy, Flow cytometry dojindo.comresearchgate.netfishersci.com | Fluorescence microscopy, Flow cytometry, Plate reader springernature.comresearchgate.netresearchgate.netfrontiersin.orgnih.govdojindo.com |

| Sensitivity (Plate Reader) | Can be difficult dojindo.com | High sensitivity, suitable for screening dojindo.com |

Comparison with Non-Probe-Based Biochemical Assays (e.g., Malondialdehyde, 4-Hydroxynonenal)

Non-probe-based biochemical assays measure the end products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). springernature.comresearchgate.netresearchgate.netfrontiersin.orgmdpi.com MDA and 4-HNE are reactive aldehydes formed from the decomposition of peroxidized polyunsaturated fatty acids (PUFAs). researchgate.netmdpi.com These compounds can be detected and quantified using various methods, including enzyme-linked immunosorbent assays (ELISA) or staining methods. frontiersin.org MDA is often measured using the thiobarbituric acid reactive substances (TBARS) assay. thegoodscentscompany.comcolumbia.edu

A key difference between this compound and these end-product assays is the stage of lipid peroxidation they detect. This compound directly measures lipid hydroperoxides, which are early intermediates in the lipid peroxidation cascade. frontiersin.orgdojindo.comcaymanchem.comnih.gov MDA and 4-HNE, on the other hand, are relatively stable secondary byproducts. mdpi.com Measuring end products provides an integrated assessment of lipid peroxidation that has occurred over a period, while fluorescent probes like this compound offer real-time or near-real-time detection of the initial oxidative events in living cells. dojindo.comfishersci.com

However, MDA and 4-HNE assays can be applied to a wider range of sample types, including tissues and biological fluids, which may be challenging for fluorescent probes designed for live-cell imaging. mdpi.comthegoodscentscompany.com

Complementary Nature with Advanced Techniques (e.g., Liquid Chromatography-Mass Spectrometry-Based Epilipidomics)

Liquid Chromatography-Mass Spectrometry (LC-MS)-based epilipidomics (also known as redox lipidomics) is an advanced technique that provides a comprehensive analysis of oxidized lipid species. springernature.comresearchgate.netresearchgate.netthefinmart.com Unlike fluorescent probes or end-product assays that provide a general measure of lipid peroxidation or detect specific byproducts, LC-MS allows for the identification and quantification of individual oxidized lipid species, such as oxidized polyunsaturated fatty acid (PUFA) hydroperoxides (PUFA-OOH) and phospholipid hydroperoxides (PL-OOH). springernature.comresearchgate.netfrontiersin.org

While traditional methods like this compound and C11-BODIPY have been widely used, they have limitations, including potentially lower specificity and sensitivity compared to advanced techniques, and the inability to identify and quantify individual oxidized lipid species. springernature.comresearchgate.net This is where LC-MS-based epilipidomics offers a complementary approach.

LC-MS provides detailed information about the specific lipids that undergo peroxidation and the types of oxidative modifications that occur. springernature.comresearchgate.netfrontiersin.org This level of detail is crucial for understanding the complex mechanisms underlying lipid peroxidation in various biological processes and diseases, such as ferroptosis, which is characterized by the accumulation of oxidized phospholipids. springernature.comfrontiersin.orgnih.gov

This compound can be used in conjunction with LC-MS-based epilipidomics to provide a more complete picture of lipid peroxidation. For example, this compound can be used for initial screening and real-time monitoring of lipid hydroperoxide levels in live cells, while LC-MS can be employed to identify and quantify the specific oxidized lipid species that contribute to the observed fluorescence signal or are otherwise involved in the biological process under investigation. nih.gov This combined approach leverages the strengths of both techniques: the ease of use and real-time capability of fluorescent probes and the detailed molecular information provided by mass spectrometry.

Research studies often utilize both fluorescent probes and LC-MS to investigate lipid peroxidation. For instance, studies on ferroptosis have used this compound or C11-BODIPY to monitor lipid peroxidation levels and LC-MS to analyze changes in the lipid profile and quantify specific oxidized lipid species. frontiersin.orgnih.gov This highlights the complementary nature of these methods in providing both a general assessment and a detailed molecular characterization of lipid peroxidation.

Future Directions and Emerging Research Avenues for Liperfluo

Development of Advanced Liperfluo Derivatives with Tuned Photophysical or Chemical Properties

A significant future direction lies in the rational design and synthesis of advanced this compound derivatives. While this compound represents an improvement over its analog, Spy-LHP, particularly in terms of solubility, there remains considerable scope for further chemical modifications to fine-tune its properties. dojindo.com The goal is to create a new generation of probes with enhanced characteristics tailored for specific biological questions.

Key areas for development include:

Enhanced Photostability and Quantum Yield: Modifying the perylene (B46583) core or its substituents could lead to derivatives with increased resistance to photobleaching and a higher fluorescence quantum yield. This would be particularly advantageous for long-term imaging experiments and for detecting low levels of lipid peroxidation with greater sensitivity.

Shifted Excitation and Emission Spectra: Developing a palette of this compound analogs with a range of excitation and emission wavelengths would be highly beneficial for multicolor imaging studies. This would allow for the simultaneous visualization of lipid peroxidation with other cellular events or organelles labeled with different fluorescent probes, providing a more comprehensive picture of cellular dynamics during oxidative stress.

Targeted Localization: The current form of this compound localizes to lipophilic environments such as cell membranes. dojindo.comnih.gov Future derivatives could be engineered with specific targeting moieties to direct the probe to particular subcellular compartments, such as mitochondria or the endoplasmic reticulum. This would enable a more precise investigation of the initiation and propagation of lipid peroxidation within specific organelles.

Ratiometric Sensing Capabilities: Designing derivatives that exhibit a ratiometric fluorescence response, where the ratio of fluorescence intensity at two different wavelengths changes upon reaction with lipid peroxides, would provide a more robust and quantitative measurement. This would minimize artifacts arising from variations in probe concentration, illumination intensity, and cell thickness.

These advancements will likely draw inspiration from strategies used to tune the properties of other classes of fluorescent dyes, such as BODIPY dyes, where chemical modifications have successfully led to a wide range of probes with diverse photophysical properties.

Integration of this compound with High-Throughput Screening Platforms for Modulators of Lipid Peroxidation

High-throughput screening (HTS) is a powerful tool for discovering novel therapeutic agents that can modulate biological processes. oni.bio The integration of this compound into HTS platforms presents an exciting opportunity to identify new compounds that can either inhibit or induce lipid peroxidation and ferroptosis. nih.gov

The successful adaptation of this compound for HTS would enable the rapid screening of large chemical libraries to identify hits that could be developed into drugs for a variety of diseases where lipid peroxidation plays a critical role, including neurodegenerative disorders and cancer. While some fluorescent probes for lipid peroxidation are well-suited for plate reader-based assays, the application of this compound in this context may require optimization of assay conditions and instrumentation to ensure robust and reproducible results. wikipedia.org

Potential applications in HTS include:

Identification of Ferroptosis Inhibitors: Screening for compounds that prevent the this compound signal in response to known ferroptosis inducers could lead to the discovery of novel antioxidants or inhibitors of enzymes involved in lipid peroxidation.

Discovery of Novel Ferroptosis Inducers: Conversely, screening for compounds that increase the this compound signal could identify new molecules that selectively induce ferroptosis in cancer cells, offering a potential new strategy for cancer therapy.

Automated Image-Based Screening: The use of automated microscopy and high-content imaging systems with this compound could provide more detailed information than simple plate reader-based assays, allowing for the quantification of lipid peroxidation on a per-cell basis and the analysis of its subcellular localization. nih.gov

Elucidating Novel Biological Roles of Lipid Peroxidation and Ferroptosis Using this compound in Complex Biological Models

While much of the initial research using this compound has been conducted in cultured cell lines, a significant future direction is its application in more complex and physiologically relevant biological models. This will be crucial for understanding the role of lipid peroxidation and ferroptosis in the context of whole organisms and complex diseases.

The use of this compound in these advanced models will allow for a more nuanced understanding of how lipid peroxidation contributes to tissue-specific pathologies and how it is regulated in a multicellular environment.

Emerging complex biological models for this compound application include:

In Vivo Animal Models: The development of methods for the systemic or targeted delivery of this compound in animal models of diseases such as ischemic-reperfusion injury, neurodegeneration, and cancer would provide invaluable insights into the spatial and temporal dynamics of lipid peroxidation during disease progression.

Organoids and Spheroids: These three-dimensional cell culture systems more accurately mimic the structure and function of organs compared to traditional 2D cell cultures. oni.bio Utilizing this compound in organoid models of various tissues will enable researchers to study the role of lipid peroxidation in organ development and disease in a more controlled and human-relevant system.

Tissue-Specific Studies: Applying this compound to ex vivo tissue slices or primary cells isolated from different organs will help to elucidate the tissue-specific mechanisms of lipid peroxidation and ferroptosis.

One notable study has already utilized this compound to demonstrate the propagation of lipid peroxidation and cell death from ferroptotic cells to neighboring cells, highlighting its utility in studying intercellular communication in the context of oxidative stress. dntb.gov.ua

Potential for Integration with Advanced Imaging Technologies (e.g., Super-Resolution Microscopy) for Nanoscale Lipid Peroxidation Analysis

Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. The integration of this compound with super-resolution microscopy techniques has the potential to overcome this limitation and enable the visualization of lipid peroxidation at the nanoscale.

Super-resolution techniques such as Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM) can achieve resolutions on the order of tens of nanometers. wikipedia.orgpromega.canih.gov Applying these techniques with this compound would provide an unprecedented level of detail about the subcellular localization and dynamics of lipid peroxidation.

Potential insights from super-resolution imaging with this compound include:

Nanoscale Mapping of Lipid Peroxidation: Visualizing the precise location of lipid peroxidation within cellular membranes and organelles with nanoscale resolution could reveal initiation sites and propagation pathways that are currently unobservable.

Studying Lipid Rafts and Membrane Domains: The high resolution afforded by these techniques could be used to investigate the role of specific membrane microdomains, such as lipid rafts, in the initiation and regulation of lipid peroxidation.

Single-Molecule Studies: In principle, it may be possible to detect and track individual oxidized this compound molecules, providing fundamental insights into the stoichiometry and dynamics of the lipid peroxidation process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.